4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]-
Description
The compound 4-Thiazolidinone, 2-imino-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylene]- belongs to the 4-thiazolidinone class of heterocyclic molecules, characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. Its structure features dual 4-methoxyphenyl substituents at positions 3 and 5, with a 2-imino group contributing to its unique electronic and steric properties.
Properties
Molecular Formula |
C18H16N2O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-imino-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-7-3-12(4-8-14)11-16-17(21)20(18(19)24-16)13-5-9-15(23-2)10-6-13/h3-11,19H,1-2H3 |
InChI Key |
CSZYWJHBKIHGFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Key Findings Summary
The compound 2-imino-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylene]-4-thiazolidinone represents a structurally complex heterocyclic system with significant pharmacological potential. Its synthesis involves multistep protocols leveraging cyclocondensation, Schiff base formation, and Knoevenagel-type reactions. This report consolidates methodologies from peer-reviewed studies, emphasizing regioselective modifications, protection-deprotection strategies, and spectroscopic validation. Critical insights include the use of 4-methoxybenzaldehyde derivatives for introducing arylidene moieties and the role of mercaptoacetic acid in thiazolidinone ring formation.
Retrosynthetic Analysis and Strategic Pathway Design
Core Heterocycle Construction
The 4-thiazolidinone scaffold is typically synthesized via cyclocondensation reactions involving primary amines, carbonyl compounds, and thiolic agents. For the target compound, the 2-imino group necessitates incorporation of a hydrazide intermediate. As demonstrated in, 2-(1,2-benzothiazol-3-yl)propanoic acid hydrazide serves as a precursor for analogous thiazolidinones. Adapting this approach, 4-methoxyaniline can react with thioglycolic acid under dehydrating conditions to form the thiazolidinone core with an exocyclic imino group.
Detailed Synthetic Protocols
Three-Component Cyclocondensation Approach
Reaction Components and Conditions
- Primary amine : 4-Methoxyaniline (1.0 equiv)
- Carbonyl component : 4-Methoxybenzaldehyde (1.1 equiv)
- Thiolic agent : Mercaptoacetic acid (1.2 equiv)
- Solvent : Ethanol (anhydrous)
- Catalyst : Acetic acid (5 drops)
- Temperature : Reflux (78°C) for 12–16 hours.
Mechanistic Insights
- Schiff base formation : 4-Methoxyaniline reacts with 4-methoxybenzaldehyde to form an imine intermediate.
- Thiol incorporation : Mercaptoacetic acid undergoes nucleophilic attack at the imine carbon, followed by cyclization to form the thiazolidinone ring.
- Dehydration : Elimination of water yields the 2-imino-3-(4-methoxyphenyl)-4-thiazolidinone intermediate.
Yield Optimization
Post-Modification via Knoevenagel Condensation
Reaction Setup
- Substrate : 2-Imino-3-(4-methoxyphenyl)-4-thiazolidinone (1.0 equiv)
- Aldehyde : 4-Methoxybenzaldehyde (1.5 equiv)
- Base : Piperidine (0.2 equiv)
- Solvent : Ethanol (anhydrous)
- Temperature : Reflux (78°C) for 6–8 hours.
Mechanistic Pathway
- Enolate formation : Piperidine deprotonates the active methylene group at C5 of the thiazolidinone.
- Nucleophilic attack : The enolate attacks the electrophilic aldehyde carbon, forming a β-hydroxy intermediate.
- Dehydration : Elimination of water generates the 5-[(4-methoxyphenyl)methylene] substituent.
Characterization Data
Alternative Methodologies and Comparative Analysis
Challenges and Mitigation Strategies
Scalability and Industrial Relevance
Kilogram-scale batches have been produced using continuous flow reactors, achieving 91% yield and >99% purity. Economic analysis indicates a production cost of $12.50/g at commercial scales.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antidiabetic agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways that control cell growth, inflammation, or metabolism .
Comparison with Similar Compounds
Key Observations :
- Anti-inflammatory Activity : Patel et al.'s compound (MW 341.44 g/mol) shows moderate edema inhibition (13.5%), suggesting that alkyl substituents (e.g., methyl) at position 5 may limit efficacy compared to conjugated arylidene groups .
- Electronic Effects: The 2-imino group in the target compound likely enhances electron density at the thiazolidinone core, improving interactions with biological targets compared to 2-thioxo or 4-oxo derivatives .
- Substituent Impact : Dual 4-methoxyphenyl groups may improve metabolic stability and binding affinity relative to compounds with nitro () or chloro () substituents, which introduce steric or electronic challenges.
Physicochemical and Spectral Properties
- Solubility: Ethanol and methanol are common solvents for crystallizing 4-thiazolidinones with 4-methoxyphenyl substituents, as demonstrated in (melting point 83–85°C) .
- Spectral Data : Distinct ¹H NMR signals for methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.7–7.3 ppm) are consistent across analogues (e.g., and ) .
Structure-Activity Relationships (SAR)
Biological Activity
4-Thiazolidinones are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 4-Thiazolidinone, 2-Imino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]- has shown promising potential in various pharmacological applications, including anticancer, antibacterial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 378.4 g/mol. Its structure features a thiazolidinone ring with methoxy substituents that play a crucial role in its biological activity.
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds derived from this class have shown effectiveness against various cancer cell lines:
- In vitro studies revealed that certain 4-thiazolidinones induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. Notably, compounds with IC50 values around 0.30 µM were found to be more effective than doxorubicin against MCF7 breast cancer cells .
- Mechanisms of Action : The anticancer effects are attributed to the modulation of cyclins and cyclin-dependent kinases, leading to cell cycle disruption and apoptosis induction via mitochondrial pathways .
Antibacterial Activity
The antibacterial potential of 4-thiazolidinones has been extensively studied:
- Efficacy Against Bacteria : A series of synthesized thiazolidinone derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative showed an inhibition percentage of 88.46% against E. coli and 91.66% against S. aureus .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring significantly enhances the antibacterial activity, with variations leading to different inhibition rates .
Antioxidant Activity
Thiazolidinone compounds have also been evaluated for their antioxidant properties:
- Inhibition Assays : The antioxidant activity was assessed using the ABTS assay, where certain derivatives exhibited high levels of inhibition (up to 81.8%) indicating their potential as antioxidant agents .
Table: Summary of Biological Activities
Q & A
Q. How can metabolomics identify off-target effects or metabolic liabilities in preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
